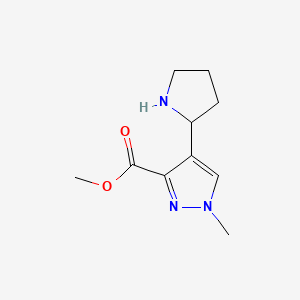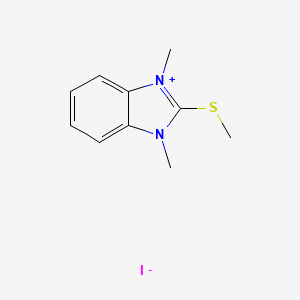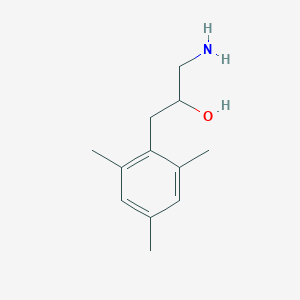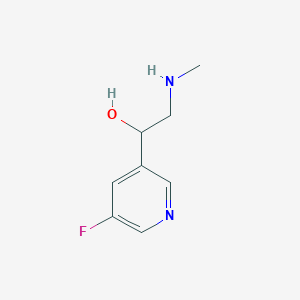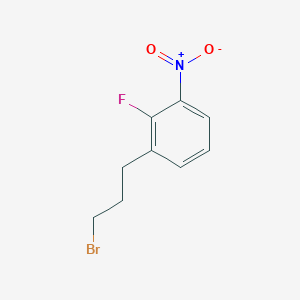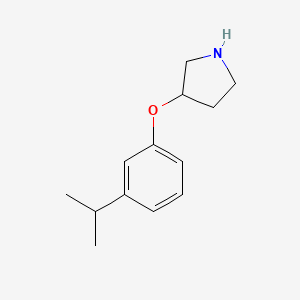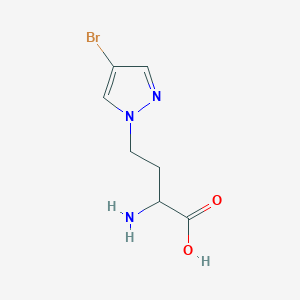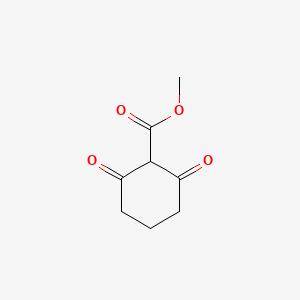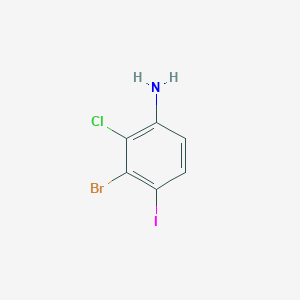
3-Ethenyl-3-phenylmorpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-3-phenylmorpholinehydrochloride is a chemical compound with the molecular formula C12H16ClNO It is a morpholine derivative, characterized by the presence of an ethenyl group and a phenyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3-phenylmorpholinehydrochloride typically involves the reaction of morpholine with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the addition of the ethenyl group to the morpholine ring. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-3-phenylmorpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in the formation of ethyl derivatives.
Substitution: Yields substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Ethenyl-3-phenylmorpholinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Ethenyl-3-phenylmorpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethenyl-3-phenylmorpholine
- 3-Phenylmorpholine
- 3-Ethenylmorpholine
Uniqueness
3-Ethenyl-3-phenylmorpholinehydrochloride is unique due to the presence of both an ethenyl and a phenyl group on the morpholine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
3-ethenyl-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(10-14-9-8-13-12)11-6-4-3-5-7-11;/h2-7,13H,1,8-10H2;1H |
Clé InChI |
VRLCHTWORMOTEH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(COCCN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


